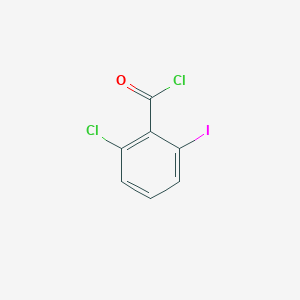

2-Chloro-6-iodobenzoyl chloride

Vue d'ensemble

Description

2-Chloro-6-iodobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2IO. It is related to 2-Iodobenzoyl chloride, which has a molecular formula of C7H4ClIO and an average mass of 266.464 Da . It has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones and preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides .

Synthesis Analysis

The synthesis of 2-Chloro-6-iodobenzoyl chloride is not explicitly mentioned in the search results. A synthetic method for a similar compound, 2-chloro-5-iodobenzoic acid, involves the use of sodium hydroxide, ethanol, and chloro-5-iodo ethyl benzoate .Chemical Reactions Analysis

2-Chloro-6-iodobenzoyl chloride has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones and preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides . It has also been involved in the synthesis of isoindolin-1-ones via palladium-catalyzed intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines .Applications De Recherche Scientifique

Synthesis of Isoindolin-1-ones

2-Chloro-6-iodobenzoyl chloride has been utilized in the synthesis of isoindolin-1-ones through palladium-catalyzed intermolecular coupling and heteroannulation with imines. This process involves the reaction of 2-iodobenzoyl chloride with imines under specific conditions, including carbon monoxide pressure and the presence of a catalytic amount of bis(triphenylphosphine)palladium(II) chloride/triphenylphosphine, to afford the corresponding isoindolin-1-ones in moderate yields (Cho et al., 2000).

Preparation of Isoindolones

Another application involves the preparation of isoindolones via a lithium-iodide exchange-induced intramolecular Wurtz-Fittig reaction of o-iodobenzoyl chloride/imine adducts. This method showcases the reactivity of o-iodobenzoyl chlorides with imines, leading to the formation of N-acyliminium ions and subsequently 2,3-dihydroisoindolones through an intramolecular coupling process (Campbell et al., 2010).

Synthesis of Palladium(II) Complexes

2-Chloro-6-iodobenzoyl chloride is instrumental in the synthesis and characterization of palladium(II) complexes with novel chelating iminocarbene ligands. The reaction of 1-chloro-2-(2,6-diisopropylphenylimino)propane with N-methylimidazole leads to the formation of complex palladium structures that have been thoroughly analyzed using various NMR techniques, showcasing the chelating nature of the iminocarbene ligand system (Frøseth et al., 2003).

Synthesis of Methylisoxazole-4-carbonyl Chloride

It also finds use in the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a compound synthesized through a series of reactions starting from 2-chloro-6-fluorobenzaldehyde. This synthetic route is highlighted for its practicality, high yield, and low cost, demonstrating the versatility of chloro-iodobenzoyl chlorides in organic synthesis (Wei-ke, 2008).

Advanced Oxidation Processes

In environmental science, 2-chloro-6-iodobenzoyl chloride is relevant to studies on advanced oxidation processes, such as the degradation of azo dyes in the presence of chloride ions. This research provides insights into the dual effects of chloride on dye decoloration and mineralization, leading to the formation of chlorinated aromatic compounds. The study emphasizes the importance of understanding the interactions between chloride ions and pollutants during water treatment processes (Yuan et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-6-iodobenzoyl chloride is the benzylic position in organic compounds . This compound is known to participate in reactions at the benzylic position, which can be resonance stabilized .

Mode of Action

2-Chloro-6-iodobenzoyl chloride: interacts with its targets through nucleophilic substitution and oxidation reactions . It’s been suggested that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-6-iodobenzoyl chloride involve the formation of new bonds at the benzylic position . This compound’s reactivity at the benzylic position can lead to significant changes in the structure of the target molecule, potentially affecting downstream biochemical pathways .

Result of Action

The molecular and cellular effects of 2-Chloro-6-iodobenzoyl chloride’s action are largely dependent on the specific context of its use. In general, its action results in the modification of target molecules at the benzylic position, which can lead to significant changes in their biochemical properties and functions .

Action Environment

The action, efficacy, and stability of 2-Chloro-6-iodobenzoyl chloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactive species can affect its reactivity and the outcomes of its interactions with target molecules .

Propriétés

IUPAC Name |

2-chloro-6-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXUWUCJPKYLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodobenzoyl chloride | |

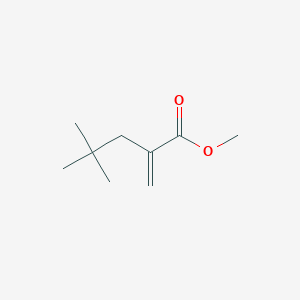

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)

![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)